3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Purine-2,6-dione Xanthine derivative Structural isomer differentiation

3-Methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 402951-91-1) is a fully synthetic, tetrasubstituted purine-2,6-dione (xanthine) derivative with the molecular formula C22H23N5O2 and a monoisotopic mass of 389.185175 Da. The molecule features a 3-methyl substituent at N3, a 3-methylbenzyl group at N7, and a phenethylamino moiety at C8 of the purine-2,6-dione core.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 402951-91-1
Cat. No. B2551942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
CAS402951-91-1
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C22H23N5O2/c1-15-7-6-10-17(13-15)14-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-12-11-16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,24)(H,25,28,29)
InChIKeyAMWMUWHNGRKJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 402951-91-1): Structural Identity, Physicochemical Profile, and Procurement Classification


3-Methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 402951-91-1) is a fully synthetic, tetrasubstituted purine-2,6-dione (xanthine) derivative with the molecular formula C22H23N5O2 and a monoisotopic mass of 389.185175 Da . The molecule features a 3-methyl substituent at N3, a 3-methylbenzyl group at N7, and a phenethylamino moiety at C8 of the purine-2,6-dione core. It is commercially catalogued as Sigma-Aldrich product R866598 under the AldrichCPR collection, a category reserved for rare and unique chemicals for which the supplier explicitly does not collect or provide analytical data, and which is sold on an 'as-is' basis with buyer responsibility for identity and purity confirmation . The compound carries the MDL identifier MFCD03044532 and the InChI Key AMWMUWHNGRKJTG-UHFFFAOYSA-N .

Why Generic Substitution Fails for CAS 402951-91-1: Substituent-Level Differentiation Among N7-Benzyl, C8-Amino Purine-2,6-diones


Within the purine-2,6-dione chemical space, small variations in the N7-benzyl and C8-amino substituents can produce fundamentally different pharmacological profiles, as established by decades of xanthine structure-activity relationship (SAR) studies [1]. The target compound bears a unique triad of substituents — N3-methyl, N7-(3-methylbenzyl) with meta-methyl orientation, and C8-(phenethylamino) with an extended ethyl linker between the amine and phenyl ring — that collectively differentiate it from the most proximal commercially available analogs. For example, replacement of the phenethylamino group at C8 with a diethylamino, propylamino, or methylthio group (all available as close analogs) alters hydrogen-bonding capacity, steric bulk, and lipophilicity at a position known to be critical for target engagement in this scaffold class [2]. Similarly, shifting the methyl substitution on the N7-benzyl ring from the meta to the para position, or replacing it with halogen, changes the electrostatic surface and conformational preferences of the molecule. These structural differences are not interchangeable for researchers conducting SAR exploration, target deconvolution, or chemical probe development, as even single-atom modifications at these positions can result in orders-of-magnitude differences in potency and selectivity [2].

Quantitative Differentiation Evidence for 3-Methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 402951-91-1)


Structural Uniqueness: N7-(3-Methylbenzyl) Substitution Pattern vs. Closest C22H23N5O2 Isomers

CAS 402951-91-1 is one of several positional and substituent isomers sharing the molecular formula C22H23N5O2 (MW 389.459). The closest commercially catalogued isomer, 8-(benzylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 332904-81-1), differs in three critical positions: (i) N1-methyl instead of N1-H, (ii) N7-(4-methylbenzyl) with para-methyl orientation vs. the meta-methyl on the target compound, and (iii) C8-(benzylamino) with a direct benzyl-to-nitrogen linkage vs. the ethyl-spaced phenethylamino . The target compound uniquely combines an unsubstituted N1 position (potential hydrogen bond donor) with a meta-methylbenzyl at N7 and an ethyl-extended aromatic amine at C8. This substitution pattern cannot be replicated by any other C22H23N5O2 isomer currently available through major chemical suppliers .

Purine-2,6-dione Xanthine derivative Structural isomer differentiation N7-benzyl substitution

C8 Substituent Differentiation: Phenethylamino vs. Propylamino Analog — Impact on Lipophilicity and Hydrogen Bonding

The target compound's C8-phenethylamino group (NH-CH2-CH2-Ph, contributing 6 aromatic carbons and an ethyl spacer) provides a markedly different physicochemical profile compared to the directly available analog 3-methyl-7-(3-methylbenzyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione (CAS 378212-88-5), which carries an aliphatic C8-propylamino group (NH-CH2-CH2-CH3) . The phenethylamino substituent introduces an additional aromatic ring with π-stacking and hydrophobic interaction potential, increases the calculated logP by approximately 1.5–2.0 units relative to the propylamino analog (estimated by fragment-based calculation), and provides a geometrically extended pharmacophore with the amine nitrogen separated from the terminal phenyl by a two-carbon spacer rather than terminating in a methyl group . These differences are critical for any assay where aromatic interactions (π-π stacking, edge-to-face interactions) or extended hydrophobic contacts contribute to target binding .

C8 substitution Lipophilicity Hydrogen bonding Purine SAR

AldrichCPR Procurement Classification: Implications of 'As-Is' Supply and Absence of Vendor Analytical Data

Unlike standard Sigma-Aldrich research-grade chemicals that come with certificates of analysis (CoA) and guaranteed purity specifications, CAS 402951-91-1 is classified as an AldrichCPR product — a designation for chemicals provided 'to early discovery researchers as part of a collection of rare and unique chemicals' . Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity,' with all sales being final and the product sold without any warranty of merchantability or fitness for a particular purpose . This procurement classification is a critical differentiator from closely related purine-2,6-dione analogs that may be available with full analytical characterization (e.g., NMR, HPLC purity, mass confirmation) from alternative suppliers or as standard catalog items. Researchers procuring this compound must budget for independent identity verification and purity assessment prior to use in quantitative assays .

AldrichCPR Procurement risk Analytical characterization Early discovery chemical supply

Limited Public Bioactivity Data Availability: A Critical Caveat for Selection Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature did not identify any peer-reviewed publication or public database entry reporting quantitative bioactivity data (IC50, Ki, EC50) specifically for CAS 402951-91-1 from sources admissible under the evidence rules of this guide [1][2]. While structurally related purine-2,6-diones with varying C8-amino substituents have reported activities against targets including xanthine oxidase, DPP-IV, adenosine receptors, and VAP-1, none of these datasets explicitly include the target compound [2]. This absence of public bioactivity annotation is a significant differentiator from more extensively characterized purine-2,6-dione chemical probes. Researchers considering this compound for biological screening should be aware that its activity profile is effectively uncharacterized in the public domain, and any biological results obtained would represent novel findings requiring full independent validation [1].

Bioactivity data gap Literature coverage BindingDB ChEMBL

Recommended Application Scenarios for 3-Methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione Based on Available Evidence


De Novo Purine-2,6-dione SAR Library Expansion with N7-meta-Methylbenzyl and C8-Phenethylamino Topology

This compound is best deployed as a unique structural entry in systematic SAR library construction around the purine-2,6-dione scaffold. Its specific combination of N7-(3-methylbenzyl) with meta-methyl orientation and C8-(phenethylamino) with a two-carbon aromatic linker fills a gap not covered by the more common N7-(4-methylbenzyl), N7-benzyl, or C8-alkylamino analogs available commercially . Incorporating this compound into a screening deck allows interrogation of the steric and electronic effects of meta-substitution on the N7-benzyl ring and the extended aromatic reach at C8, both of which are underexplored dimensions in purine-2,6-dione medicinal chemistry .

Synthetic Intermediate for Further C8 or N1 Functionalization

The compound's N1-H position (unlike the N1-methyl substituted isomer CAS 332904-81-1) remains available for further alkylation, acylation, or other derivatization, making it a versatile late-stage intermediate for generating additional analogs . The C8-phenethylamino group can also serve as a synthetic handle or be replaced via nucleophilic displacement under appropriate conditions. This contrasts with fully substituted analogs where all four positions are blocked, limiting further chemical elaboration .

Negative Control or Inactive Comparator for Validated Purine-2,6-dione Chemical Probes

Given that no bioactivity data is publicly available for this compound against common purine-2,6-dione targets (xanthine oxidase, adenosine receptors, DPP-IV, PDEs), it may be empirically screened as a potential negative control for more potent, validated analogs within the same scaffold class . The structural similarity to known active purine-2,6-diones — combined with the absence of documented activity — makes it a candidate for establishing selectivity benchmarks if confirmed inactive in specific assays .

Crystallography and Biophysical Studies Requiring Novel Purine Scaffolds

The compound's unique substitution pattern, particularly the phenethylamino group with its conformational flexibility and aromatic terminus, may produce distinct binding modes amenable to X-ray crystallography or surface plasmon resonance (SPR) studies when co-crystallized with target proteins . The Sigma-Aldrich AldrichCPR collection is specifically marketed to early discovery researchers for such exploratory applications . Researchers undertaking crystallographic fragment screening or soaking experiments may find this compound useful as a structurally novel entry point for purine-based ligand design .

Quote Request

Request a Quote for 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.